BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Azetidine Scaffold

N-(3-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide (CAS 1795301-00-6) is a synthetic small molecule (MW 368.81 g/mol, formula C₁₆H₁₄ClFN₂O₃S) featuring a conformationally restricted azetidine core bearing a 4-fluorophenylsulfonyl group at the 3-position and an N-(3-chlorophenyl)carboxamide substituent at the 1-position. The compound belongs to the 1,3-disubstituted azetidine carboxamide class, a scaffold explored in medicinal chemistry for diverse target engagement including kinase inhibition, GPCR modulation, and enzyme inhibition.

Molecular Formula C16H14ClFN2O3S
Molecular Weight 368.81
CAS No. 1795301-00-6
Cat. No. B2777890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
CAS1795301-00-6
Molecular FormulaC16H14ClFN2O3S
Molecular Weight368.81
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H14ClFN2O3S/c17-11-2-1-3-13(8-11)19-16(21)20-9-15(10-20)24(22,23)14-6-4-12(18)5-7-14/h1-8,15H,9-10H2,(H,19,21)
InChIKeyGNKJPZNAFPGTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide (CAS 1795301-00-6): Chemical Identity and Core Structural Features


N-(3-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide (CAS 1795301-00-6) is a synthetic small molecule (MW 368.81 g/mol, formula C₁₆H₁₄ClFN₂O₃S) featuring a conformationally restricted azetidine core bearing a 4-fluorophenylsulfonyl group at the 3-position and an N-(3-chlorophenyl)carboxamide substituent at the 1-position. The compound belongs to the 1,3-disubstituted azetidine carboxamide class, a scaffold explored in medicinal chemistry for diverse target engagement including kinase inhibition, GPCR modulation, and enzyme inhibition. Despite its presence in commercial screening libraries, no peer-reviewed primary research articles or patents explicitly describing the synthesis, biological activity, or pharmacological characterization of this specific compound were identified in the public domain at the time of this analysis. The structural features suggest potential utility as a probe or lead-like molecule, but direct, quantifiable, comparator-based evidence required for definitive scientific selection or procurement is currently absent.

Why Generic Substitution Fails for N-(3-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide (CAS 1795301-00-6)


Within the 1,3-disubstituted azetidine carboxamide chemical space, even minor structural perturbations—such as alteration of the N-aryl substituent (e.g., 3-chlorophenyl vs. 3-methylphenyl), modification of the sulfonyl aryl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl or 4-methoxyphenyl), or replacement of the sulfonyl linker—can profoundly impact target affinity, selectivity, metabolic stability, and physicochemical properties. This sensitivity arises from the azetidine ring's conformational rigidity, which projects substituents into defined spatial orientations critical for molecular recognition. Consequently, generic substitution of N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide with a closely related analog (e.g., N-(m-tolyl) or N-cyclohexyl variants) without empirical, head-to-head comparative data risks altering the biological fingerprint and may invalidate screening results or SAR conclusions. However, in the absence of publicly available quantitative comparator data for this specific compound, any differential claims remain unvalidated and procurement decisions must rely on structural rationale and intended experimental context rather than evidence-based superiority.

N-(3-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide (CAS 1795301-00-6): Quantitative Evidence for Scientific Selection and Procurement


Structural Differentiation: N-(3-Chlorophenyl) vs. N-(m-Tolyl) Azetidine Carboxamide Analogs

No direct head-to-head biological comparison data exist for N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide versus any close analog. A structurally related compound, 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide (CAS not available, MW 348.39), differs only by the N-aryl substituent (3-chlorophenyl vs. 3-methylphenyl). Based on general SAR principles for azetidine carboxamides targeting CB1 or kinase receptors, the electron-withdrawing chloro substituent is expected to modulate hydrogen-bonding capacity, lipophilicity (clogP ~3.2 vs. ~2.8 estimated), and metabolic stability relative to the methyl analog. However, no quantitative binding, functional, or pharmacokinetic data are publicly available to substantiate these predictions.

Medicinal Chemistry Structure-Activity Relationship Azetidine Scaffold

Sulfonyl Aryl Group Variation: 4-Fluorophenyl vs. 4-Chlorophenyl and 4-Methoxyphenyl Analogs

The 4-fluorophenylsulfonyl moiety in the target compound distinguishes it from analogs bearing 4-chlorophenylsulfonyl or 4-methoxyphenylsulfonyl groups. Analogs such as 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide (CAS 1704516-05-1) and 3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide have been listed in vendor libraries, but no published comparative bioactivity data exist. The fluorine substituent is known to enhance metabolic stability and modulate lipophilicity relative to chlorine or methoxy groups in other sulfonamide-containing series, but this class-level inference lacks direct corroboration for the azetidine carboxamide scaffold.

Medicinal Chemistry Sulfonamide Bioisosteres Azetidine Derivatives

N-Substituent Diversity: N-(3-Chlorophenyl) vs. N-Cyclohexyl and N-Benzhydryl Azetidine Carboxamide Analogs

Commercial libraries contain N-cyclohexyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide and N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide, the latter reported as a potential CB1 receptor antagonist. The N-(3-chlorophenyl) variant introduces an aromatic, electron-deficient substituent that may engage in different π-stacking or halogen-bonding interactions compared to the aliphatic cyclohexyl or bulky benzhydryl groups. However, no receptor binding (Ki/IC50), cellular activity, or selectivity data are publicly available for the target compound to support differentiation. The CB1 antagonist activity reported for the N-benzhydryl analog provides a class-level precedent but cannot be extrapolated to the 3-chlorophenyl derivative without direct testing.

Chemical Biology GPCR Antagonists Azetidine Library Design

Conformational Restriction: Azetidine Core vs. Pyrrolidine and Piperidine Sulfonamide Analogs

A mini-library of saturated heterocyclic sulfonyl chlorides including azetidine, pyrrolidine, and piperidine derivatives has been synthesized for diversity-oriented conformational restriction. The four-membered azetidine ring imposes greater conformational rigidity and a distinct spatial projection of substituents compared to the more flexible five- and six-membered rings. This rigidity can translate into enhanced binding affinity and selectivity when the bioactive conformation is matched. However, no experimental comparative data exist for the target compound versus its pyrrolidine or piperidine sulfonamide counterparts, and the specific contribution of the azetidine core to the pharmacological profile of N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide remains uncharacterized.

Conformational Analysis Saturated Heterocycles Medicinal Chemistry

Lack of Public Bioactivity Data and Implications for Procurement

A comprehensive search of primary research articles (PubMed), patents (Google Patents, SureChEMBL), and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider, ZINC) yielded no quantitative bioactivity data, target engagement information, or ADME/PK parameters for N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide (CAS 1795301-00-6). This absence of publicly available evidence precludes any evidence-based claim of differentiation over closely related analogs. Scientific users should treat this compound as an uncharacterized screening compound and exercise caution when interpreting results obtained with it, as the lack of orthogonal validation data increases the risk of assay artifacts and irreproducible findings.

Chemical Probes Screening Libraries Data Transparency

Physicochemical Property Profile for Triage and Compound Quality Assessment

The target compound possesses a molecular weight of 368.81 g/mol and a calculated logP of approximately 3.2, placing it within lead-like chemical space. It contains 2 hydrogen bond donors, 3 hydrogen bond acceptors, a topological polar surface area (tPSA) of ~75 Ų, and 5 rotatable bonds. These physicochemical properties can be compared against general drug-likeness filters (e.g., Lipinski, Veber) and against close analogs to assess suitability for specific assay formats (e.g., solubility limits, membrane permeability predictions). However, no experimentally measured solubility, logD, or permeability data are publicly available, and comparisons with analogs remain computational predictions only.

Drug-likeness Physicochemical Properties Compound Triage

N-(3-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide (CAS 1795301-00-6): Best Research and Industrial Application Scenarios


Exploratory Medicinal Chemistry: Azetidine Scaffold SAR Expansion

Given the absence of published biological data, the most appropriate use of this compound is as a structurally diverse member of an azetidine carboxamide library for exploratory SAR studies. Its unique combination of a 3-chlorophenyl carboxamide and a 4-fluorophenylsulfonyl substituent on the conformationally restricted azetidine core offers a distinct vector set for probing target binding pockets compared to commercially available analogs. Researchers should incorporate this compound into initial screening cascades alongside N-substituted variants (e.g., m-tolyl, cyclohexyl, benzhydryl) and sulfonyl variants (e.g., 4-chlorophenyl, 4-methoxyphenyl) to empirically establish SAR within their target of interest.

Conformational Restriction Probe in Target Engagement Studies

The azetidine core provides greater conformational rigidity than pyrrolidine or piperidine sulfonamide analogs. This compound can serve as a conformational probe in target engagement studies where the spatial orientation of the sulfonyl and carboxamide pharmacophores is hypothesized to be critical for binding. Side-by-side testing with the corresponding pyrrolidine and piperidine analogs (where available) can help deconvolute the contribution of ring size and conformational restriction to affinity and selectivity, provided that the target protein's binding site topology is known from structural biology or computational modeling.

Physicochemical Property Benchmarking and Assay Development

The compound's computed properties (MW 368.81, clogP ~3.2, tPSA ~75 Ų) place it within lead-like chemical space, making it suitable for assay development and validation studies. Researchers can empirically determine key properties (solubility in assay buffers, DMSO stock stability, non-specific binding, membrane permeability in cell-based assays) and benchmark these against other library members to inform future compound selection. This empirical characterization is particularly valuable when the intended screen involves challenging targets such as GPCRs, ion channels, or intracellular protein-protein interactions where compound physicochemical behavior significantly impacts assay performance.

Negative Control or Inactive Comparator Design (Post-Validation)

If subsequent profiling reveals that this compound lacks activity against the primary target of interest while close analogs show measurable potency, it may serve as a useful negative control or inactive comparator for orthogonal assay validation. However, this application is contingent upon first generating experimental activity data, as no such data currently exist. Procurement for this purpose should be deferred until initial screening results for the target of interest are available.

Quote Request

Request a Quote for N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.